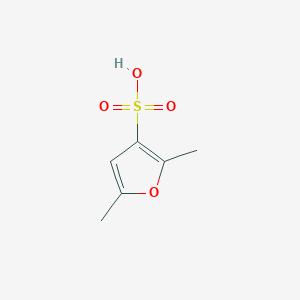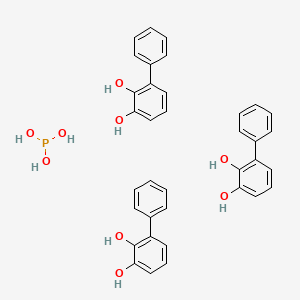![molecular formula C16H24O4S B14346558 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid CAS No. 91461-78-8](/img/structure/B14346558.png)
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethylbicyclo[221]heptan-2-ol;4-methylbenzenesulfonic acid is a compound that combines the bicyclic structure of 7,7-Dimethylbicyclo[221]heptan-2-ol with the sulfonic acid group of 4-methylbenzenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The resulting compound can then be further reacted with 4-methylbenzenesulfonic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale catalytic hydrogenation processes, followed by purification and isomerization steps. The final reaction with 4-methylbenzenesulfonic acid would be optimized for yield and purity, using industrial reactors and separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the dimethyl and sulfonic acid groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar in structure but with different substituents.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate: A formate ester derivative of a similar bicyclic alcohol.
Uniqueness
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid is unique due to the combination of its bicyclic structure with the sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
91461-78-8 |
|---|---|
Formule moléculaire |
C16H24O4S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
7,7-dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H16O.C7H8O3S/c1-9(2)6-3-4-7(9)8(10)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,10H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
NWZKNXNNACRFII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2CCC1C(C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
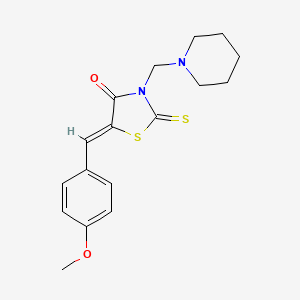

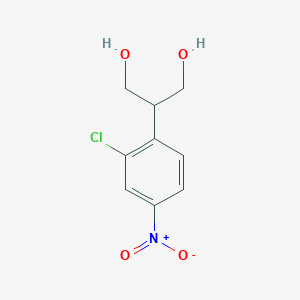
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

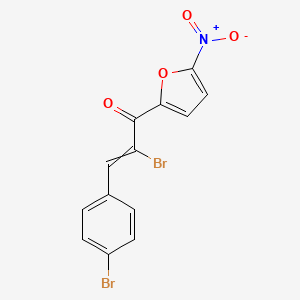
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)
